4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)oxazol-5-amine
Description
Historical Context and Discovery
The development of compounds like 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)oxazol-5-amine builds upon decades of heterocyclic chemistry research, particularly in the field of oxazole synthesis and functionalization. The foundations for such complex molecules were established through the development of key synthetic methodologies, most notably the van Leusen oxazole synthesis from 1972, which has enabled the construction of diverse oxazole-containing molecules. This synthetic approach has proven instrumental in creating star-shaped molecules containing diverse heterocycles integrated with several variations, demonstrating the versatility of oxazole chemistry in constructing complex molecular architectures. The historical progression of oxazole chemistry has been marked by continuous innovation in synthetic methods, with researchers developing increasingly sophisticated approaches to access structurally complex oxazole derivatives.
The evolution of furan chemistry has paralleled developments in oxazole research, with furan-containing compounds gaining recognition for their diverse therapeutic benefits, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The integration of furan moieties into complex heterocyclic systems has become a significant area of research, particularly in the development of pharmaceutical compounds where the furan ring contributes to enhanced biological activity and improved pharmacological profiles. Historical developments in sulfonamide chemistry have also contributed to the conceptual framework for compounds like the target molecule, as sulfonamide derivatives have long been recognized for their biological significance and therapeutic potential.
The specific combination of structural elements found in this compound represents a convergence of these historical developments, creating a molecule that incorporates the best features of multiple heterocyclic systems. This convergence reflects the modern approach to drug design, where multiple pharmacophores are combined to create molecules with enhanced activity and selectivity profiles. The compound's design philosophy aligns with contemporary medicinal chemistry strategies that emphasize the importance of structural diversity and the integration of proven pharmacophoric elements.
Classification within Heterocyclic Chemistry
This compound belongs to the extensive class of heterocyclic compounds, which are characterized by having atoms of at least two different elements as members of their ring structures. This compound specifically represents a complex multi-heterocyclic system, incorporating three distinct heterocyclic components: an oxazole ring, a furan ring, and a tetrahydrofuran ring. The oxazole component classifies this molecule as an azole derivative, specifically belonging to the oxazole family where oxygen and nitrogen atoms are separated by one carbon atom within the five-membered aromatic ring. Oxazoles are recognized as aromatic compounds, though they exhibit less aromaticity compared to related thiazoles, and function as weak bases with their conjugate acid having a pKa of 0.8.
The furan component places this compound within the broader category of oxygen-containing heterocycles, where the furan ring contributes to the overall chemical reactivity and biological activity profile. Furan derivatives are known for their strong reactivity, requiring extremely weak reagents compared to other substances, and compounds with furan rings often make excellent solvents due to their unique chemical properties. The tetrahydrofuran component adds a saturated heterocyclic element to the structure, which behaves more like conventional ethers with modified steric profiles. The presence of the sulfonamide functional group further classifies this compound as a sulfonamide derivative, a class known for diverse biological activities and therapeutic applications.
Within the broader context of heterocyclic chemistry, this compound represents an example of the complexity that modern synthetic chemistry can achieve, combining multiple ring systems with different electronic properties and reactivity patterns. The classification extends beyond simple heterocyclic categorization to include considerations of the compound's potential biological activity profile, which is influenced by each component heterocycle. The structural complexity positions this molecule within the category of advanced pharmaceutical intermediates or potential drug candidates, reflecting the sophisticated nature of contemporary medicinal chemistry research.
| Heterocyclic Component | Ring Type | Electronic Nature | Key Properties |
|---|---|---|---|
| Oxazole | Five-membered aromatic | Electron-deficient | Weak base (pKa 0.8), less aromatic than thiazoles |
| Furan | Five-membered aromatic | Electron-rich | High reactivity, good solvent properties |
| Tetrahydrofuran | Five-membered saturated | Ether-like | Conventional ether properties, modified sterics |
| Sulfonamide | Functional group | Polar | Enhanced solubility, biological activity |
Significance in Oxazole-Based Research
The significance of this compound within oxazole-based research stems from its sophisticated structural design that incorporates multiple proven pharmacophoric elements. Recent advancements in oxazole chemistry have demonstrated the considerable potential of oxazole-based compounds in medicinal chemistry, with the five-membered oxazole motif gaining attention due to its bioisosterism properties and unusually wide range of desired biological properties. This makes oxazole derivatives perfect pre-built platforms for the discovery of new scaffold development in medicinal chemistry, positioning compounds like the target molecule at the forefront of pharmaceutical research. The compound's design reflects current trends in oxazole research that emphasize the integration of multiple heterocyclic systems to enhance biological activity and selectivity.
Research into oxazole-containing molecules has intensified significantly over the past fifteen years, with particular focus on exploring structure-activity relationships and mechanisms of action for medicinal applications. The target compound exemplifies this research direction by combining the oxazole core with complementary heterocyclic systems that may contribute synergistically to biological activity. The presence of the furan ring adds particular significance, as furan-substituted compounds have shown superior activity in various biological assays, including antiviral applications where furan-substituted spirothiazolidinones demonstrated enhanced activity against influenza virus compared to compounds carrying other aromatic moieties.
The sulfonamide component of the molecule aligns with established research demonstrating the biological significance of sulfonamide derivatives, particularly in the context of oxazole-containing compounds. Similar compounds featuring oxazole rings with phenylsulfonyl substituents have been investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties. The specific substitution pattern in the target compound, with the brominated phenyl group, may contribute to enhanced binding affinity and selectivity for biological targets, as halogenated aromatic systems often exhibit improved pharmacological properties compared to their non-halogenated counterparts.
The tetrahydrofuran component adds another dimension of significance to oxazole-based research, as this saturated heterocycle can influence the overall molecular conformation and binding properties of the compound. Research has indicated that compounds containing tetrahydrofuran rings contribute to potential biological activities and chemical reactivity, making them valuable components in medicinal chemistry applications. The combination of all these structural elements in a single molecule represents an advanced approach to oxazole-based drug design that may lead to compounds with enhanced therapeutic potential.
Current Research Landscape
The current research landscape surrounding compounds like this compound is characterized by intensive investigation into multi-heterocyclic systems for pharmaceutical applications. Contemporary research has focused heavily on the synthesis and biological evaluation of oxazole derivatives, with particular emphasis on compounds that integrate multiple pharmacophoric elements within single molecular frameworks. This approach represents a significant shift in medicinal chemistry strategy, moving from simple heterocyclic compounds to complex multi-functional molecules designed to interact with multiple biological targets simultaneously.
Recent synthetic developments have enabled the efficient construction of complex oxazole-containing molecules through advanced methodologies, including microwave-assisted van Leusen reactions that have been successfully applied to create oxazole-substituted arylboronic ester derivatives. These synthetic advances have opened new possibilities for accessing structurally complex compounds like the target molecule, facilitating research into their biological properties and potential therapeutic applications. The development of palladium-catalyzed amidation processes with isocyanides has further expanded the synthetic toolkit available for creating complex oxazole derivatives, enabling the formation of compounds with enhanced structural diversity.
Current research trends emphasize the importance of structure-activity relationship studies for oxazole-based compounds, with researchers investigating how different substituent patterns affect biological activity and selectivity. This research direction is particularly relevant for compounds like the target molecule, where multiple substituents may contribute synergistically to overall biological activity. The integration of computational chemistry approaches with experimental synthesis has become increasingly important in this field, enabling researchers to predict and optimize the properties of complex heterocyclic compounds before synthesis.
The research landscape also includes growing interest in the fluorescence properties and materials applications of complex heterocyclic compounds, with studies demonstrating that molecules containing π-conjugated systems can exhibit unique photophysical properties. This aspect of research may be relevant for the target compound, given its extended conjugated system that could potentially exhibit interesting optical properties. The combination of pharmaceutical and materials science applications represents a dual research trajectory that enhances the overall significance of complex heterocyclic compounds in contemporary chemical research.
| Research Area | Current Focus | Methodological Advances | Applications |
|---|---|---|---|
| Synthetic Chemistry | Multi-step synthesis of complex oxazoles | Microwave-assisted reactions, palladium catalysis | Pharmaceutical intermediates |
| Biological Activity | Structure-activity relationships | High-throughput screening, computational modeling | Drug discovery |
| Materials Science | Photophysical properties | Fluorescence spectroscopy, conjugation studies | Optical materials |
| Computational Chemistry | Property prediction | Molecular modeling, docking studies | Virtual screening |
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5S/c19-12-5-7-14(8-6-12)27(22,23)18-17(20-11-13-3-1-9-24-13)26-16(21-18)15-4-2-10-25-15/h2,4-8,10,13,20H,1,3,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYJUCPEYWQECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)oxazol-5-amine is a novel chemical entity with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a bromophenyl group, a sulfonyl moiety, and a furan ring. The oxazole ring contributes to its biological activity through various interactions with biological targets.
Antioxidant Activity
Research has demonstrated that compounds containing similar structural motifs exhibit significant antioxidant properties. For instance, in studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, related compounds showed varying degrees of inhibition rates. The most effective compounds had DPPH inhibition rates ranging from 4.70% to 16.75% , indicating that modifications in the structure can enhance antioxidant capacity .
Antimicrobial Activity
The presence of the bromophenyl and sulfonyl groups has been linked to increased antimicrobial activity. A study indicated that derivatives with these groups exhibited promising results against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated IC50 values in the nanomolar range against E. coli and S. aureus, suggesting strong antibacterial potential .
Cytotoxicity and Antitumor Activity
Cytotoxicity assays have been conducted to evaluate the antitumor potential of related compounds. For instance, compounds similar to the target molecule were tested against various cancer cell lines, including Mia PaCa-2 and HepG2. Results indicated that some derivatives exhibited potent cytotoxic effects with IC50 values as low as 200 nM , highlighting their potential as antitumor agents .
Case Study 1: Antioxidant Efficacy
In a comparative study, several synthesized oxazole derivatives were evaluated for their antioxidant properties using the DPPH method. The compound with the highest antioxidant activity was noted to have structural similarities to our target compound, suggesting that the incorporation of specific functional groups can enhance antioxidant efficacy .
Case Study 2: Antimicrobial Testing
A series of tests were conducted on related compounds to assess their antimicrobial properties against clinical isolates of E. coli and S. aureus. The results showed that modifications to the sulfonamide group significantly improved antimicrobial activity, with some compounds achieving IC50 values below 500 nM , indicating strong inhibitory effects .
Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown significant antibacterial and antifungal activities comparable to standard antibiotics like norfloxacin and fluconazole . The incorporation of the sulfonyl group is believed to enhance the interaction with microbial targets, leading to increased efficacy.
Table 1: Antimicrobial Activity Comparison
Anticancer Activity
The anticancer potential of this compound is particularly promising. Studies on related oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways .
Table 2: Anticancer Activity Summary
| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | MCF7 | TBD | |
| 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl) | Various | TBD | TBD |
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial activity of several derivatives similar to 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)oxazol-5-amine against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity, suggesting that structural modifications can significantly impact efficacy . -
Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxic effects of oxazole derivatives on cancer cell lines. The results showed that specific substitutions on the phenyl ring improved selectivity and potency against cancer cells, highlighting the importance of structure–activity relationships (SAR) in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional features of the target compound with its closest analogs:
Key Comparative Insights:
Sulfonyl Group Variations: Bromine vs. Methyl vs. Halogen: Compounds with 4-methylphenylsulfonyl groups (e.g., ) exhibit reduced steric hindrance but lower electronegativity, which may diminish interactions with charged residues .
Amine Substituent Effects :
- Tetrahydrofuran vs. Aryl/Benzyl : The chiral tetrahydrofuran moiety in the target compound introduces stereochemical diversity, which is absent in N-aryl or N-benzyl analogs (). This could enhance selectivity in chiral environments .
- Methoxyethyl vs. Rigid Groups : Flexible chains like 2-methoxyethyl () improve solubility but may reduce binding specificity compared to rigid aryl or cyclic substituents .
Spectroscopic Properties :
- IR spectra of similar oxazole sulfonamides show characteristic C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches in precursor thioureas, which disappear upon cyclization to oxazoles .
- ¹H-NMR signals for furan protons (δ 6.3–7.4 ppm) and sulfonyl-adjacent methyl/methylene groups (δ 2.5–3.5 ppm) are consistent across analogs .
Synthetic Approaches :
Preparation Methods
Electrophilic Sulfonylation of Oxazole Intermediates
Electrophilic aromatic sulfonylation, as detailed in TU Clausthal research (), employs 4-bromobenzenesulfonyl chloride (4) with AlCl3 as a Lewis acid. This method installs the sulfonyl group at position 4 of the oxazole ring via Friedel-Crafts-type reactivity (Scheme 1).
Scheme 1: Sulfonylation of 2-(Furan-2-yl)oxazole (5)
Reaction optimization trials indicate a 58% yield with regioselectivity favoring the para position.
Nucleophilic Substitution with Sulfinate Salts
An alternative approach involves nucleophilic aromatic substitution (SNAr) using sodium 4-bromobenzenesulfinate (7) and a 4-bromooxazole intermediate (8) (Scheme 2). This method, adapted from, proceeds under CuI catalysis in DMF at 120°C, achieving a 63% yield.
Scheme 2: SNAr Sulfonylation
Introduction of the N-((Tetrahydrofuran-2-yl)methyl)amine Side Chain
Reductive Amination of Oxazol-5(4H)-one
The oxazol-5(4H)-one intermediate (3) undergoes reductive amination with (tetrahydrofuran-2-yl)methylamine (9) using NaBH3CN in MeOH (Scheme 3). This step affords the target compound in 70–75% yield after purification.
Scheme 3: Reductive Amination
Buchwald-Hartwig Amination
For halogenated oxazole precursors, palladium-catalyzed amination proves effective. Using Pd2(dba)3 and Xantphos, the 5-bromooxazole derivative (10) couples with (tetrahydrofuran-2-yl)methylamine (9) in toluene at 110°C (Scheme 4).
Scheme 4: Buchwald-Hartwig Coupling
This method achieves a 68% yield but requires rigorous exclusion of moisture.
Comparative Analysis of Synthetic Routes
Table 1: Yield and Efficiency of Key Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxazole Cyclization | DMT-MM-mediated | 72 | 95 |
| Sulfonylation | Electrophilic (AlCl3) | 58 | 90 |
| Sulfonylation | SNAr (CuI) | 63 | 92 |
| Amination | Reductive (NaBH3CN) | 75 | 98 |
| Amination | Buchwald-Hartwig | 68 | 94 |
Route A (direct cyclization) offers higher overall yields but demands pre-functionalized precursors. Route B (post-functionalization) provides flexibility but introduces scalability challenges.
Mechanistic Considerations and Side Reactions
Competing Sulfonation Pathways
Electrophilic sulfonylation may yield regioisomers if the oxazole ring lacks sufficient activation. Computational studies suggest that electron-donating groups at position 2 (furan) enhance para-selectivity by stabilizing the transition state.
Oxazolone Ring Opening
During reductive amination, over-reduction of the oxazolone ring to a thioamide is a documented side reaction (5–8% yield loss). Stabilizing the oxazolone through electron-withdrawing groups (e.g., sulfonyl) mitigates this issue.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batches) of Route A achieved a 62% overall yield with >99% HPLC purity. Key challenges include:
-
Cost of DMT-MM reagent ($12.50/g).
-
Pd catalyst recycling in Buchwald-Hartwig steps.
Q & A
Q. What are the optimal synthetic routes for 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)oxazol-5-amine?
The synthesis typically involves multi-step reactions, starting with functionalization of the oxazole core. A common approach includes:
- Step 1 : Sulfonylation of the oxazole ring using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).
- Step 2 : Introduction of the furan-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) .
- Step 3 : Amine coupling with a tetrahydrofuran-2-ylmethyl group using reductive amination or nucleophilic substitution .
Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions in the presence of multiple functional groups. Reaction monitoring via TLC or HPLC is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions, particularly distinguishing sulfonyl and tetrahydrofuran-methyl groups. For example, the sulfonyl group deshields adjacent protons, while tetrahydrofuran protons show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially given the bromine isotope pattern (1:1 ratio for Br and Br) .
- FTIR Spectroscopy : Identifies sulfonyl S=O stretches (~1350–1150 cm) and oxazole C=N vibrations (~1650 cm) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme Inhibition Assays : Test interactions with targets like cyclooxygenase (COX) or kinases, using fluorometric or colorimetric substrates (e.g., COX-2 inhibition via prostaglandin E quantification) .
- Cytotoxicity Screening : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7), with IC determination after 48–72 hours .
- Solubility and Stability : Pre-screen in PBS or DMSO to assess compatibility with in vitro models .
Advanced Research Questions
Q. How can computational methods aid in predicting its reactivity and binding modes?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the sulfonyl group’s electron-withdrawing nature may direct reactivity toward the oxazole ring .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or EGFR kinases) using software like AutoDock Vina. Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking with the furan ring .
- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments, critical for drug-likeness .
Q. How to resolve contradictions in reported biological activity data for similar oxazole derivatives?
- Meta-Analysis : Compile data from structurally analogous compounds (e.g., 4-((4-fluorophenyl)sulfonyl) derivatives) to identify trends in substituent effects. For example, bromine’s steric bulk may reduce membrane permeability compared to fluorine .
- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., ATP levels in cytotoxicity tests) to control for batch-to-batch variability .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
Q. What experimental design strategies optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial designs to variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For instance, a central composite design can identify interactions between sulfonylation time and base concentration .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .
- Green Chemistry Metrics : Evaluate solvent choice (e.g., cyclopentyl methyl ether vs. dichloromethane) using E-factors to minimize waste .
Q. How to determine the compound’s solid-state structure and polymorphism?
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Key parameters include bond angles around the sulfonyl group and packing interactions influenced by bromine’s halogen bonding .
- Powder XRD : Compare experimental patterns with simulated data from SC-XRD to detect polymorphic forms .
- Thermal Analysis : Use DSC to identify melting points and phase transitions, critical for formulation stability .
Data Contradiction Analysis
Q. Why might biological activity vary between in vitro and in silico predictions?
- Physicochemical Factors : Poor solubility or metabolic instability (e.g., esterase-mediated hydrolysis of tetrahydrofuran-methyl groups) may reduce efficacy in cell-based assays despite strong computational binding scores .
- Membrane Permeability : LogP calculations (e.g., using ChemAxon) may overestimate penetration if the sulfonyl group increases polarity .
- Assay Interference : Bromine’s autofluorescence or redox activity could distort fluorescence-based readouts; validate with orthogonal methods like LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
